4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 3-methyl-2-butenyl chloride in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research involving this compound includes its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride include other piperidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Some examples include:
- 4-{[(2-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride
- 4-{[(3-Methyl-3-butenyl)oxy]methyl}piperidine hydrochloride
- 4-{[(3-Methyl-2-butenyl)oxy]ethyl}piperidine hydrochloride
These compounds highlight the uniqueness of this compound in terms of its specific substituent and its resulting properties and applications.
Properties
IUPAC Name |
4-(3-methylbut-2-enoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h5,11-12H,3-4,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGECJGVCWUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOCC1CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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